Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
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Overview
Description
“Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a group of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are often used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The initial step often involves the acetylation of 2-amino benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is characterized by a benzothiazole core with a propan-2-yl group attached to the carboxylate group at the 6-position of the benzothiazole ring . The exact structure can be confirmed through spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Scientific Research Applications
Anti-Bacterial Properties
Benzothiazole derivatives have been found to exhibit anti-bacterial properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Anti-Fungal Applications
These compounds also show anti-fungal activities . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .
Anti-Oxidant Characteristics
Benzothiazole derivatives have been reported to possess anti-oxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-Proliferative Effects
These compounds have shown anti-proliferative effects , which could make them useful in the treatment of various types of cancer.
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Anti-Inflammatory Analgesic Applications
The prime objective for a study was to develop novel derivatives of benzothiazole and finally screen them against anti-inflammatory analgesic, ulcerogenic, and lipid peroxidation activities .
Anti-Diabetic Applications
Benzothiazole derivatives have also been found to have anti-diabetic properties . This could potentially lead to the development of new treatments for diabetes.
Anti-Malarial Applications
These compounds have shown anti-malarial properties . This suggests that they could be used in the development of new anti-malarial drugs.
Each of these fields represents a unique application of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” and its derivatives. It’s important to note that the effectiveness of this compound in each of these applications can vary depending on the specific derivative and its method of synthesis .
Future Directions
Benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds further and optimizing their synthetic pathways .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been studied for their anti-tubercular properties . The target of these compounds in tuberculosis treatment is often the DprE1 enzyme .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, in the case of anti-tubercular activity, they may interfere with the synthesis of cell wall components in Mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives often result in the inhibition of growth or proliferation of the targeted cells or organisms .
properties
IUPAC Name |
propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKTWZARGBVQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |
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